molecular formula C22H22ClN4NaO4 B606070 Benzamide, N-((1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl)-3-methyl-4-(3-oxo-4-morpholinyl)-, sodium salt (1:1) CAS No. 1622159-00-5

Benzamide, N-((1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl)-3-methyl-4-(3-oxo-4-morpholinyl)-, sodium salt (1:1)

Cat. No. B606070
CAS RN: 1622159-00-5
M. Wt: 464.8818
InChI Key: OJSUHLVJVGHFKW-FERBBOLQSA-M
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Description

BI-11634 is a factor Xa inhibitor potentially for the treatment of cardiovascular disorders. The metabolism of BI-11634 in human liver microsomes was inhibited by ketoconazole and quinidine, well-accepted specific inhibitors of CYP3A4 and CYP2D6, respectively. In contrast, BI-11634 metabolism was exclusively mediated by rCYP3A4. Additional studies confirmed that BI-11634 was metabolized by CYP3A4 to form one major metabolite and this reaction was inhibited by quinidine.

Scientific Research Applications

Synthesis and Biological Activity

A study by Abu‐Hashem et al. (2020) focuses on the synthesis of novel heterocyclic compounds derived from benzamide derivatives, exhibiting significant anti-inflammatory and analgesic activities. These compounds were found to inhibit cyclooxygenase-1/2 (COX-1/2) effectively, suggesting their potential in medicinal chemistry applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Gastrokinetic Activity

Kato et al. (1992) synthesized a series of benzamide derivatives to evaluate their gastrokinetic activity. These compounds were tested for their effects on gastric emptying in rats, showing potent in vivo activity. This highlights the potential of benzamide derivatives in addressing gastrointestinal motility disorders (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).

Antimicrobial Evaluation

Sethi et al. (2016) conducted a study on N-benzimidazol-1-yl-methyl-benzamide derivatives, synthesized via the Mannich reaction. These compounds were evaluated for their antimicrobial activity against various pathogens, with certain derivatives showing high effectiveness. This points to the antimicrobial potential of benzamide derivatives (Sethi, Arora, Saini, & Jain, 2016).

Antibacterial and Antifungal Activities

Patel and Dhameliya (2010) explored the synthesis of compounds involving benzamide, which were then tested for antibacterial and antifungal activities. Their research suggests that these compounds could serve as promising antimicrobials, further expanding the scope of benzamide derivatives in pharmacology (Patel & Dhameliya, 2010).

properties

CAS RN

1622159-00-5

Product Name

Benzamide, N-((1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl)-3-methyl-4-(3-oxo-4-morpholinyl)-, sodium salt (1:1)

Molecular Formula

C22H22ClN4NaO4

Molecular Weight

464.8818

IUPAC Name

sodium;[(1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl]-[3-methyl-4-(3-oxomorpholin-4-yl)benzoyl]azanide

InChI

InChI=1S/C22H23ClN4O4.Na/c1-13-9-14(3-6-19(13)27-7-8-31-12-20(27)28)22(29)26-18(11-30-2)21-24-16-5-4-15(23)10-17(16)25-21;/h3-6,9-10,18H,7-8,11-12H2,1-2H3,(H2,24,25,26,29);/q;+1/p-1/t18-;/m0./s1

InChI Key

OJSUHLVJVGHFKW-FERBBOLQSA-M

SMILES

CC1=C(C=CC(=C1)C(=O)[N-]C(COC)C2=NC3=C(N2)C=C(C=C3)Cl)N4CCOCC4=O.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BI-11634;  BI 11634;  BI11634

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzamide, N-((1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl)-3-methyl-4-(3-oxo-4-morpholinyl)-, sodium salt (1:1)
Reactant of Route 2
Benzamide, N-((1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl)-3-methyl-4-(3-oxo-4-morpholinyl)-, sodium salt (1:1)
Reactant of Route 3
Benzamide, N-((1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl)-3-methyl-4-(3-oxo-4-morpholinyl)-, sodium salt (1:1)
Reactant of Route 4
Benzamide, N-((1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl)-3-methyl-4-(3-oxo-4-morpholinyl)-, sodium salt (1:1)
Reactant of Route 5
Reactant of Route 5
Benzamide, N-((1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl)-3-methyl-4-(3-oxo-4-morpholinyl)-, sodium salt (1:1)
Reactant of Route 6
Benzamide, N-((1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl)-3-methyl-4-(3-oxo-4-morpholinyl)-, sodium salt (1:1)

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